1-(1,1-Diethoxyethyl)piperidine
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Overview
Description
1-(1,1-Diethoxyethyl)piperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. Piperidines are widely recognized for their significant roles in pharmaceuticals, agrochemicals, and organic synthesis . The compound this compound is characterized by the presence of a piperidine ring substituted with a 1,1-diethoxyethyl group.
Preparation Methods
The synthesis of 1-(1,1-Diethoxyethyl)piperidine typically involves the reaction of piperidine with acetaldehyde diethyl acetal under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which subsequently undergoes nucleophilic attack by the diethyl acetal to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and efficient purification techniques .
Chemical Reactions Analysis
1-(1,1-Diethoxyethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include N-oxides, amines, and substituted piperidines .
Scientific Research Applications
1-(1,1-Diethoxyethyl)piperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,1-Diethoxyethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(1,1-Diethoxyethyl)piperidine can be compared with other similar compounds, such as:
N-Methylpiperidine: A derivative with a methyl group substitution, used in different synthetic and pharmacological contexts.
1-(1,1-Dimethoxyethyl)piperidine: A closely related compound with a dimethoxyethyl group, exhibiting similar but distinct chemical properties and uses.
Properties
CAS No. |
71627-25-3 |
---|---|
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-(1,1-diethoxyethyl)piperidine |
InChI |
InChI=1S/C11H23NO2/c1-4-13-11(3,14-5-2)12-9-7-6-8-10-12/h4-10H2,1-3H3 |
InChI Key |
VOYCQDUCLPVBPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(N1CCCCC1)OCC |
Origin of Product |
United States |
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